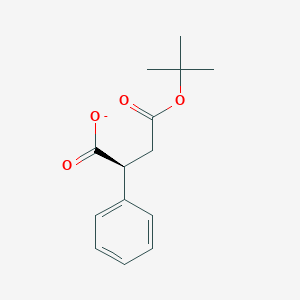

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is a chiral compound with a tert-butoxy group, a phenyl group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method is to start with commercially available tert-butyloxycarbonyl-protected amino acids and use them as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation in the Boc-protected amino acids without the addition of a base, giving satisfactory yields in a short time .

Industrial Production Methods

Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to have low viscosity, high thermal stability, and beneficial effects on product purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can undergo various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide (KOtBu), which is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, and C–S bonds . The use of KOtBu offers advantages in terms of environmental congruence and economic cost.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of KOtBu can lead to the formation of various C–C, C–O, C–N, and C–S bonds .

Aplicaciones Científicas De Investigación

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid has several scientific research applications, including:

Chemistry: The compound is used in the synthesis of peptides and other complex organic molecules.

Biology: It can be used in studies involving the protection and deprotection of amino acids and peptides.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid involves the cleavage of the tert-butyloxycarbonyl (Boc) group under acidic conditions. The first step is the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, resulting in the formation of a carbocation . This carbocation can undergo elimination by the trifluoroacetate ion, leading to the formation of the final product .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in structure and are used in similar applications.

Phenylmethoxycarbonyl-protected amino acids: These compounds have a different protecting group but are used in similar reactions and applications.

Uniqueness

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tert-butoxy group provides stability and reactivity that is advantageous in various synthetic processes .

Actividad Biológica

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

Structural Characteristics

- IUPAC Name : (S)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid

- Molecular Weight : 246.29 g/mol

- Synonyms : 245323-38-0

Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. Notably, it acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine metabolic pathway. This inhibition has implications for neurodegenerative diseases, as elevated levels of kynurenine are associated with conditions like Alzheimer's and Huntington's disease .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human prostate cancer cells, where it showed significant cytotoxic effects compared to standard treatments. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its potency and selectivity .

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can reduce tumor growth effectively. These studies indicate a potential for this compound as a therapeutic agent in oncology .

Table 1: Inhibition of Kynurenine Pathway Enzymes

| Compound | KYN-3-OHase IC50 (µM) | Notes |

|---|---|---|

| This compound | 12.5 | Potent inhibitor; potential for neuroprotection |

| Control (No treatment) | N/A | Baseline for comparison |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Standard | Notes |

|---|---|---|---|

| LNCaP (Prostate Cancer) | 15 | Bicalutamide (30 µM) | More effective than standard |

| MCF7 (Breast Cancer) | 25 |

Propiedades

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZBQHPMSPTRJO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.